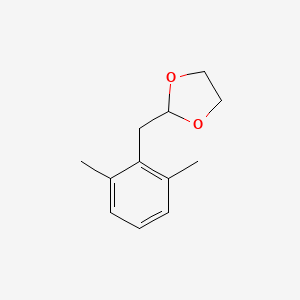

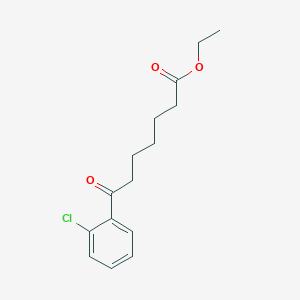

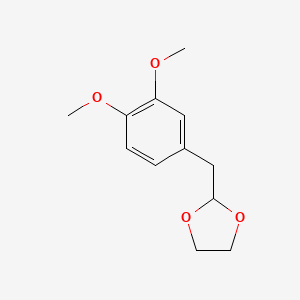

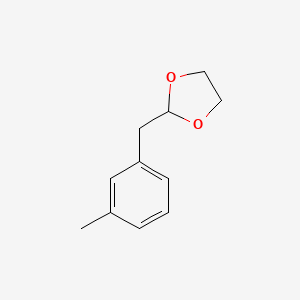

8-(4-Isopropylphenyl)-8-oxooctanoic acid

Übersicht

Beschreibung

4-Isopropylphenol is an organic compound with the formula (CH3)2CHC6H4OH. The molecule consists of an isopropyl group affixed to the para (p-) position of phenol . The compound, a white solid, is produced by the alkylation of phenol with propylene and is relevant to the production of the commodity chemical bisphenol A (BPA) .

Synthesis Analysis

Eugenol derivatives, which are structurally similar to the compound , have been synthesized by esterification reactions in the hydroxyl group (-OH) of eugenol with different carboxylic acids . Another synthesis method involves a one-pot, three-component reaction of 4-isopropylbenzaldehyde with various substituted amines and diethyl phosphite using the Kabachnik–Fields reaction .Molecular Structure Analysis

The molecular structure of 4-Isopropylphenylboronic acid, a compound with a similar structure, has been analyzed . The molecular formula is CHBO, with an average mass of 164.009 Da and a Monoisotopic mass of 164.100861 Da .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This reaction could potentially be relevant to the compound .Physical And Chemical Properties Analysis

4-Isopropylphenol, a compound with a similar structure, is a white solid with a melting point of 62 °C (144 °F; 335 K) and a boiling point of 230 °C (446 °F; 503 K) .Wissenschaftliche Forschungsanwendungen

1. Medium Chain Fatty Acid Metabolism Evaluation

A study by Lee et al. (2004) developed a novel radiotracer, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, for evaluating medium-chain fatty acid metabolism in the liver. This radiotracer showed potential in assessing liver metabolism and exhibited stability when incubated with human serum, suggesting its use in liver function studies (Lee et al., 2004).

2. Novel Oxorhenium(V) Complexes

Machura et al. (2013) synthesized novel oxorhenium(V) complexes incorporating carboxylic acid derivatives, including 8-quinolinecarboxylic acid. These complexes demonstrated potential as catalysts in epoxidation reactions, which are significant in synthetic organic chemistry (Machura et al., 2013).

3. Biomarkers of Oxidative Stress

Lerro et al. (2020) studied the association between urinary 2,4-D and biomarkers like 8-isoprostane. This research contributes to understanding the role of 8-oxo compounds in evaluating oxidative stress in environmental health studies (Lerro et al., 2020).

4. Organocatalysis in Synthesis

Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as a novel, green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes. This finding is vital for developing more sustainable and environmentally friendly catalysts in chemical syntheses (Nazari et al., 2014).

5. Heterocyclic Compound Synthesis

Shimizu et al. (2009) described the oxidative coupling of carboxylic acids with alkynes, leading to the synthesis of 8-substituted isocoumarin derivatives. This methodology is significant in the synthesis of complex organic molecules with potential pharmaceutical applications (Shimizu et al., 2009).

6. Synthesis of Whisky Lactone

Zhang Junsong (2012) discussed the synthesis of whisky lactone, starting from 3-methyl-4-oxooctanoic acid. This research contributes to the understanding of flavor compound synthesis, which is relevant in food chemistry and industry (Zhang Junsong, 2012).

7. Oxidative Stress Biomarkers

Bastani et al. (2009) developed an analytical method for determining 8-epi PGF(2alpha) concentrations, a biomarker of oxidative stress. This research aids in understanding the role of oxidative stress in various diseases and physiological conditions (Bastani et al., 2009).

8. Liquid Crystalline Compounds

López-Velázquez et al. (2012) synthesized and analyzed liquid crystalline compounds derived from 4-oxy-hexanoic acid and 4-oxy-undecanoic acid. These compounds have potential applications in the field of materials science, particularly in the development of new liquid crystal technologies (López-Velázquez et al., 2012).

9. Chromene Synthesis

Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in biologically active compounds. This research contributes to the development of efficient synthetic routes for pharmacologically relevant molecules (Zhu et al., 2014).

10. Synthesis Planning in Medicinal Chemistry

Hanessian et al. (2002) developed strategies for the synthesis of 8-aryl-3-hydroxy-4-amino-2,7-diisopropyloctanoic acids, crucial in the development of renin inhibitors. This research highlights the importance of synthesis planning in medicinal chemistry (Hanessian et al., 2002).

Safety And Hazards

The safety data sheet for 4-Isopropylphenyl isocyanate, a compound with a similar structure, indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

8-oxo-8-(4-propan-2-ylphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-13(2)14-9-11-15(12-10-14)16(18)7-5-3-4-6-8-17(19)20/h9-13H,3-8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZJNXVLCUICBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645424 | |

| Record name | 8-Oxo-8-[4-(propan-2-yl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Isopropylphenyl)-8-oxooctanoic acid | |

CAS RN |

898791-41-8 | |

| Record name | 4-(1-Methylethyl)-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxo-8-[4-(propan-2-yl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

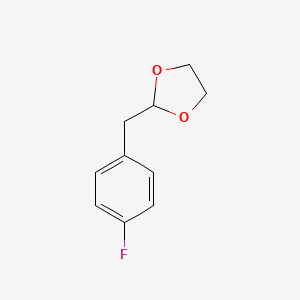

![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)

![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)